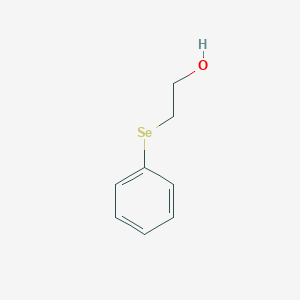

Ethanol, 2-(phenylseleno)-

Description

Properties

CAS No. |

65275-32-3 |

|---|---|

Molecular Formula |

C8H10OSe |

Molecular Weight |

201.13 g/mol |

IUPAC Name |

2-phenylselanylethanol |

InChI |

InChI=1S/C8H10OSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

XTLTYLKXJNZCLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Se]CCO |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Phenylseleno Ethanol Scaffolds

Elucidation of Reaction Pathways in Selenoetherification Processes

Selenoetherification, the intramolecular addition of an alcohol to an alkene activated by an electrophilic selenium species, is a powerful method for constructing cyclic ethers. The mechanism is generally understood to proceed through a key intermediate, the seleniranium ion. nih.gov This process involves the anti-addition of the selenium electrophile and the internal nucleophile (the hydroxyl group) across the double bond. nih.gov

The reaction of a selenium electrophile with an alkene leads to the formation of a three-membered ring intermediate known as the seleniranium ion. windows.net This cyclic species is central to the stereospecificity of many organoselenium reactions. nih.gov The existence of discrete, long-lived phenylseleniranium ions has been inferred from trapping experiments. For instance, when 4-allylanisole, a substrate resistant to cyclization, was treated with phenylselanyl bromide (PhSeBr) and silver hexafluoroantimonate (AgSbF₆) at low temperatures, the addition of methanol (B129727) yielded methoxyselenated products, supporting the presence of a stable seleniranium intermediate. nih.gov

A significant challenge in developing enantioselective reactions is the potential for racemization of these chiral intermediates. nih.gov Mechanistic studies have shown that seleniranium ions can be configurationally unstable, undergoing rapid deselenylation and subsequent racemization, particularly in the presence of nucleophiles like alcohols or other alkenes. ed.gov The stability and configurational integrity of the seleniranium ion are highly dependent on the steric and electronic properties of the substituent on the selenium atom. Investigations have revealed that attaching an electron-withdrawing group, such as a 2-nitrophenyl group, to the selenium atom significantly reduces the rate of racemization. nih.govnih.gov This stabilization is critical for achieving high enantioselectivity in catalytic processes. nih.gov

Experimental studies involving the acid-promoted opening of enantioenriched arylseleno carbonates have provided quantitative data on the configurational stability of seleniranium ions. The degree of enantiospecificity in the resulting cyclic ethers serves as a measure of the intermediate's stability.

| Aryl Group on Selenium | Enantiospecificity (e.s. %) |

|---|---|

| Phenyl | Data Not Specified in Source |

| 2-Nitrophenyl | Significantly Attenuates Racemization |

| 2,6-Bis(trifluoromethyl)phenyl | High Configurational Stability |

| 2-Trifluoromethylphenyl | Almost Complete Enantiospecificity |

The development of catalytic selenoetherification reactions has been advanced by the use of Lewis bases to activate the selenium electrophile. In these systems, a "soft" Lewis base, such as a thiophosphoramide, activates a selenium source like N-(phenylseleno)succinimide (NPSS). nih.govnih.gov This activation is often done in concert with a Brønsted acid. nih.gov Spectroscopic studies have indicated that this activation leads to the formation of a cationic Lewis base-selenium(II) complex. ed.gov This complex is the active catalytic species that delivers the electrophilic selenium to the alkene. ed.gov

The proposed catalytic cycle involves the activation of the selenium electrophile by the Lewis base, followed by the transfer of the selenenyl group to the alkene to form the enantiomerically enriched seleniranium ion. nih.gov The intramolecular attack of the tethered alcohol then furnishes the cyclic ether product and regenerates the Lewis base catalyst for the next cycle. nih.govnih.gov A variety of chiral Lewis bases, particularly those derived from 1,1'-binaphthalene-2,2'-diamine (BINAM), have proven effective in catalyzing these cyclizations, yielding cyclic seleno ethers in good yields and moderate to high enantioselectivities. nih.govnih.gov

Stereochemical Aspects of Organoselenium Transformations

The stereochemical outcome of reactions involving organoselenium compounds is a defining feature of their synthetic utility. The geometry of transition states and the nature of intermediates dictate the relative and absolute configuration of the products.

The selenoxide elimination is a widely used method for introducing unsaturation into organic molecules, proceeding via an intramolecular syn elimination pathway. wikipedia.orgwikiwand.com This reaction involves the oxidation of the selenide (B1212193) to a selenoxide, typically using agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The selenoxide then undergoes a concerted, five-membered cyclic transition state where the selenium atom, the oxygen atom, the two carbons, and a β-hydrogen are coplanar. wikipedia.org This geometric constraint dictates the syn relationship between the departing selenoxide group and the abstracted proton, leading to the formation of an alkene. wikipedia.orgnih.gov

The reaction is known to be highly facile, with most selenoxides decomposing at temperatures between -50 and 40 °C. wikipedia.orgwikiwand.com The formation of conjugated double bonds is generally favored. wikipedia.org For cyclic systems, endocyclic double bonds are typically formed unless there is no accessible syn hydrogen atom in the ring. wikipedia.org

Diastereoselectivity and enantioselectivity in reactions involving 2-(phenylseleno)ethanol scaffolds are governed by a combination of steric and electronic factors within the substrate and reagents. researchgate.net In selenoetherification, the stereochemistry is established during the formation of the seleniranium ion and its subsequent nucleophilic capture. nih.gov

Diastereoselectivity: The relative configuration of newly formed stereocenters is often controlled by minimizing steric interactions in the transition state. researchgate.netnih.gov For example, in the cyclization of chiral homoallylic alcohol derivatives, high diastereoselectivity can be achieved, controlled by stereoelectronic effects in the key transition state. nsf.gov The conformation of the substrate as it approaches the transition state is key to determining the facial selectivity of the electrophilic attack. researchgate.net

Enantioselectivity: Achieving high enantioselectivity in catalytic reactions hinges on the effective transfer of chirality from a catalyst to the substrate. In Lewis base-catalyzed selenoetherification, the chiral catalyst forms a complex with the selenium electrophile, creating a chiral environment that differentiates the two faces of the alkene. nih.govnih.gov The key to success is suppressing background uncatalyzed reactions and preventing the racemization of the key seleniranium ion intermediate. nih.goved.gov As mentioned previously, modifying the electronic and steric properties of the phenylseleno group, for instance by introducing a 2-nitrophenyl substituent, is a critical strategy to enhance the configurational stability of the seleniranium ion and thereby improve enantioselectivity. nih.govnih.gov

Theoretical Studies on Reaction Energetics and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of organoselenium reactions. Theoretical studies, often employing density functional theory (DFT), can model transition states, calculate activation energies, and rationalize observed stereoselectivities. nih.gov

For selenoxide eliminations, computational studies have confirmed the concerted, five-centered syn elimination mechanism. nih.gov Calculations of reaction energetics show that while selenoxide eliminations have low activation energies, the analogous reactions of selenone esters (containing SeO₂) are kinetically disfavored with higher activation barriers. nih.gov For example, the calculated activation energy for the syn elimination of methyl seleninate to formaldehyde is 26.6 kcal mol⁻¹, a viable pathway, whereas the corresponding selenonate ester has a much higher activation energy of 42.5 kcal mol⁻¹. nih.gov

In the context of selenoetherification, theoretical studies can model the structure of the seleniranium ion and the transition state for its nucleophilic opening. Gas-phase studies on the reactivity of phenylseleniranium ions with alkenes have explored the energetics of ligand exchange versus addition pathways. unimelb.edu.au Such computational models help to understand how substituents on the selenium atom and the alkene influence reaction barriers and product distributions, guiding the development of more efficient and selective catalysts. nih.gov

| Reactant | Product(s) | Activation Energy (kcal mol⁻¹) |

|---|---|---|

| Methyl Seleninate | Formaldehyde | 26.6 |

| Methyl Selenonate | Formaldehyde | 42.5 |

Synthetic Utility and Transformative Applications of 2 Phenylseleno Ethanol Derivatives

Conversion into Functionalized Organic Molecules

Derivatives of 2-(phenylseleno)ethanol serve as precursors to a range of important functional groups and molecular scaffolds. The strategic placement of the phenylseleno group allows for its facile conversion into double bonds, allylic alcohols, and various heterocyclic systems, demonstrating its broad applicability in synthetic chemistry.

Olefin and Epoxide Generation via Selenoxide Elimination

One of the most powerful applications of 2-(phenylseleno)ethanol derivatives lies in their conversion to olefins through a process known as selenoxide elimination. mdpi.com This reaction proceeds via the oxidation of the selenide (B1212193) to a selenoxide, which then undergoes a syn-elimination to form a carbon-carbon double bond. The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups. mdpi.com

The general mechanism involves the oxidation of the selenium atom, often with reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to form a selenoxide intermediate. This intermediate then undergoes an intramolecular syn-elimination, where a proton on the adjacent carbon is abstracted by the selenoxide oxygen, leading to the formation of the alkene and benzeneselenenic acid.

While direct examples of epoxide generation from 2-(phenylseleno)ethanol itself are not extensively documented in readily available literature, the epoxidation of allylic alcohols, which can be synthesized from epoxides using organoselenium reagents, is a well-established transformation. wikipedia.org The Sharpless epoxidation, for instance, is a renowned method for the asymmetric epoxidation of allylic alcohols. wikipedia.org

Table 1: Examples of Olefin Synthesis via Selenoxide Elimination

| Starting Material (Derivative of 2-(phenylseleno)ethanol) | Oxidizing Agent | Product (Olefin) | Yield (%) | Reference |

| 2-(Phenylseleno)ethyl ether | H₂O₂ | Vinyl ether | High | General Method mdpi.com |

| Alkyl 2-(phenylseleno)ethyl ether | m-CPBA | Alkyl vinyl ether | Good | General Method mdpi.com |

Synthesis of Allylic Alcohols

Allylic alcohols are crucial building blocks in organic synthesis, serving as precursors for a variety of transformations. A key method for the synthesis of allylic alcohols involves the reaction of epoxides with nucleophilic selenium reagents, a transformation pioneered by Sharpless and Lauer. mdpi.comacs.org The process involves the ring-opening of an epoxide with a phenylselenide anion, followed by oxidation and subsequent acs.orgrsc.org-sigmatropic rearrangement of the resulting selenoxide.

The mechanism begins with the nucleophilic attack of the phenylselenide anion on one of the epoxide carbons, leading to a β-hydroxy selenide. This intermediate, upon oxidation to the corresponding selenoxide, undergoes a acs.orgrsc.org-sigmatropic rearrangement to furnish an allylic selenenate ester, which is then hydrolyzed to the final allylic alcohol product. This methodology provides a powerful and stereoselective route to allylic alcohols. wikipedia.orgresearchgate.net

Formation of Lactones and Other Heterocyclic Compounds

The versatility of the phenylseleno group extends to the synthesis of heterocyclic compounds, including lactones. One notable method involves the intramolecular radical cyclization of unsaturated phenylseleno esters. rsc.org In this approach, a radical is generated on the carbon chain of an unsaturated carboxylic acid derivative containing a phenylseleno ester. This radical can then add intramolecularly to the double bond, followed by the elimination of the phenylseleno radical, to form the cyclic lactone. The efficiency of this cyclization is often enhanced by the good leaving group ability of the phenylseleno group. rsc.org

This radical-based strategy offers a powerful tool for the construction of five- and six-membered lactones, which are common structural motifs in many natural products and biologically active molecules. researchgate.netthieme-connect.de

Strategic Role as Building Blocks in Complex Molecule Synthesis

The synthetic transformations discussed above highlight the utility of 2-(phenylseleno)ethanol derivatives as versatile intermediates. This versatility is particularly valuable in the context of multi-step total synthesis of complex natural products and in the development of advanced pharmaceutical intermediates.

Intermediates in Total Synthesis of Natural Products and Bioactive Compounds

Organoselenium chemistry, including transformations involving intermediates structurally related to 2-(phenylseleno)ethanol, has played a significant role in the total synthesis of numerous natural products. mdpi.com The mild conditions and high stereoselectivity of reactions such as selenoxide elimination and the synthesis of allylic alcohols make them well-suited for introduction of key functionalities in complex molecular architectures.

For instance, the synthesis of pestalotin (B22945), a gibberellin synergist, could conceptually involve the use of organoselenium-based methodologies for the stereoselective introduction of hydroxyl groups or double bonds present in its structure. mdpi.comnih.gov Although a direct application of 2-(phenylseleno)ethanol in the documented syntheses of pestalotin is not explicitly detailed, the underlying principles of organoselenium chemistry are highly relevant to the strategic planning of such syntheses.

Precursors for Advanced Pharmaceutical Intermediates

The ability to introduce unsaturation and functionalized hydroxyl groups with high control makes 2-(phenylseleno)ethanol derivatives attractive precursors for the synthesis of advanced pharmaceutical intermediates. Many biologically active molecules, including antiviral and anticancer agents, contain complex carbocyclic or heterocyclic scaffolds that can be constructed using the synthetic methods described herein.

Applications in Carbon-Carbon Bond Forming Reactions

Derivatives of 2-(phenylseleno)ethanol serve as versatile precursors in a variety of carbon-carbon bond-forming reactions. The presence of the phenylseleno group activates the molecule for several key transformations, including conjugate additions and cycloadditions, and enables the formation of synthetically useful selenium-stabilized carbanions. These applications underscore the compound's utility in constructing complex molecular architectures.

Reactivity in Conjugate Additions and Cycloadditions

The dual functionality of 2-(phenylseleno)ethanol and its derivatives allows for their participation in important carbon-carbon bond-forming reactions such as Michael additions and various cycloaddition processes. The phenylseleno group can be strategically converted into other functionalities that directly engage in these transformations.

Conjugate Additions:

The selenol corresponding to 2-(phenylseleno)ethanol, generated in situ, can act as a potent nucleophile in conjugate addition reactions, also known as Michael additions. In the presence of a suitable Michael acceptor, such as an α,β-unsaturated carbonyl compound, the selenol moiety undergoes a highly chemoselective 1,4-addition. Notably, the selenol exhibits greater nucleophilicity than the hydroxyl group, leading to the preferential formation of a carbon-selenium bond. uomustansiriyah.edu.iq

This reaction is typically promoted by a mild base or a solid support like alumina. The process affords functionalized unsymmetrical selenides that retain the β-hydroxyethyl group, which can be used in subsequent synthetic manipulations. uomustansiriyah.edu.iq A wide range of Michael acceptors are compatible with this transformation, highlighting its versatility.

| Entry | Michael Acceptor | Product | Yield (%) |

| 1 | Methyl vinyl ketone | 4-(Phenylseleno)-4-hydroxybutan-2-one | Good |

| 2 | Acrylonitrile | 3-(2-Hydroxyethylseleno)propanenitrile | Good |

| 3 | Ethyl acrylate | Ethyl 3-(2-hydroxyethylseleno)propanoate | Good |

Cycloadditions:

While 2-(phenylseleno)ethanol itself is not a typical substrate for cycloaddition, its derivative, phenyl vinyl selenide, which can be conceptually derived via dehydration, is an active participant in these reactions. Phenyl vinyl selenides are valuable dienophiles in both normal and inverse-electron-demand Diels-Alder reactions. siue.edu In the inverse-electron-demand variant, the vinyl selenide acts as the electron-rich component, reacting with electron-deficient dienes like 2-pyrones to form bicyclic lactones. These reactions can be catalyzed by chiral copper complexes to achieve high levels of enantioselectivity. siue.edu

Furthermore, other derivatives such as 1-phenylseleno-2-silylethenes engage in formal [2+1] and [2+2] cycloadditions with electron-deficient alkenes in the presence of a Lewis acid like tin(IV) chloride. researchgate.net These reactions proceed through selenium-stabilized intermediates to stereoselectively form highly functionalized cyclopropanes and cyclobutanes. researchgate.net

| Entry | Diene/Alkene Partner | Cycloaddition Type | Product Type | Catalyst |

| 1 | 3-Methoxycarbonyl-2-pyrone | Inverse-Demand Diels-Alder | Bicyclic Lactone | CuOTf |

| 2 | Methyl 2-benzenesulfonylacrylate | [2+1] Cycloaddition | Substituted Cyclopropane | SnCl₄ |

| 3 | Vinyl Ketone | [2+2] Cycloaddition | Substituted Cyclobutane | SnCl₄ |

Generation and Utility of Selenium-Stabilized Carbanions

The carbon atom alpha to the selenium in 2-(phenylseleno)ethanol derivatives can be deprotonated to form a selenium-stabilized carbanion. This nucleophilic species is a powerful tool for forging new carbon-carbon bonds.

Generation:

Direct deprotonation of 2-(phenylseleno)ethanol is challenging due to the higher acidity of the hydroxyl proton. Therefore, a protection strategy is first employed, typically by converting the alcohol into an ether (e.g., a methoxymethyl (MOM) or tetrahydropyranyl (THP) ether). With the hydroxyl group protected, the α-protons become the most acidic sites available for removal by a strong base.

Treatment of the protected 2-(phenylseleno)ethyl ether with a potent organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), results in clean deprotonation. researchgate.net This process generates the α-lithio derivative, a selenium-stabilized carbanion that is generally stable at low temperatures.

Synthetic Utility:

Selenium-stabilized carbanions are versatile nucleophiles that react readily with a wide array of electrophiles. Their utility stems from their ability to form a new carbon-carbon bond, followed by the potential for further transformation of the phenylseleno group.

Upon generation, the carbanion can be trapped in situ with various electrophiles:

Aldehydes and Ketones: Reaction with carbonyl compounds yields β-hydroxy-α-(phenylseleno) ethers. This is an aldol-type addition that creates a new stereocenter.

Alkyl Halides: The carbanion can be alkylated with primary alkyl halides (e.g., iodides and bromides) via an SN2 mechanism to introduce new alkyl chains.

Epoxides: Nucleophilic ring-opening of epoxides occurs at the least sterically hindered carbon, resulting in the formation of γ-hydroxy-α-(phenylseleno) ethers.

The resulting products retain the phenylseleno group, which can be subsequently eliminated to introduce a double bond or replaced with a hydrogen atom via reduction, adding to the synthetic flexibility of this methodology.

| Entry | Electrophile | Product after Deprotection | Product Class |

| 1 | Benzaldehyde | 1-Phenyl-2-(phenylseleno)propane-1,3-diol | Diol |

| 2 | Methyl iodide | 1-(Phenylseleno)propan-2-ol | Secondary Alcohol |

| 3 | Cyclohexene oxide | 2-(1-(Phenylseleno)-2-hydroxyethyl)cyclohexan-1-ol | Diol |

Advanced Characterization and Computational Analysis in Research on 2 Phenylseleno Ethanol

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 2-(phenylseleno)ethanol. Each technique provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of 2-(phenylseleno)ethanol, distinct signals are expected for the aromatic protons of the phenyl group and the aliphatic protons of the ethanol (B145695) backbone. The protons on the phenyl ring typically appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The two methylene groups (-CH₂-) of the ethanol fragment are diastereotopic and will present as two distinct multiplets. The methylene group attached to the selenium atom (PhSe-CH₂-) is expected to resonate at a different chemical shift than the methylene group bearing the hydroxyl group (-CH₂-OH) due to the differing electronic effects of the selenium and oxygen atoms. For a similar structure, 2-phenylethanol, the protons of the -CH₂- group adjacent to the phenyl ring appear at approximately 2.89 ppm, while the protons of the -CH₂-OH group are observed at around 3.86 ppm rsc.org. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 2-phenylethanol, the carbon of the -CH₂-OH group appears at approximately 60 ppm, while the other aliphatic carbon is found at a different shift libretexts.org. The aromatic carbons of the phenyl group will show a set of signals in the aromatic region of the spectrum, typically between 125 and 150 ppm libretexts.org. The carbon directly attached to the selenium atom in 2-(phenylseleno)ethanol is expected to have a characteristic chemical shift influenced by the selenium atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(Phenylseleno)ethanol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.2-7.6 (m) | 125-135 |

| PhSe-CH₂- | ~3.0-3.3 (t) | ~30-35 |

| -CH₂-OH | ~3.7-4.0 (t) | ~60-65 |

| -OH | Variable (br s) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(phenylseleno)ethanol is expected to show several characteristic absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group vscht.cz. The C-O stretching vibration of the primary alcohol is typically observed in the range of 1050-1260 cm⁻¹ vscht.cz.

The presence of the phenyl group will give rise to C-H stretching vibrations for the aromatic ring, typically appearing just above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected to produce characteristic peaks in the 1400-1600 cm⁻¹ region. The C-Se bond stretching vibration is usually weak and appears in the far-infrared region, which may not always be observed in a standard mid-IR spectrum.

Table 2: Characteristic IR Absorption Bands for 2-(Phenylseleno)ethanol

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad, strong) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aliphatic Chain | C-H Stretch | 2850-3000 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Alcohol | C-O Stretch | 1050-1260 |

X-ray Crystallography for Solid-State Structure Determination

Chromatographic and Chiral Separation Methods

Chromatographic techniques are essential for assessing the purity of 2-(phenylseleno)ethanol and for separating its enantiomers if it is prepared as a racemic mixture.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For determining the purity of 2-(phenylseleno)ethanol, a reversed-phase HPLC method would typically be employed academicjournals.orgnih.gov. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol (B129727) academicjournals.org. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks.

Since the carbon atom attached to the hydroxyl group in 2-(phenylseleno)ethanol is a stereocenter, the compound can exist as a pair of enantiomers. To separate these enantiomers and determine the enantiomeric excess (e.e.) of a chiral sample, chiral HPLC is necessary. This is typically achieved using a chiral stationary phase (CSP) humanjournals.comhplc.eu. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of a wide range of racemic compounds, including alcohols humanjournals.com. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies and thus different retention times chiralpedia.com. The mobile phase in chiral HPLC is often a mixture of alkanes (like hexane) and an alcohol (like isopropanol or ethanol) researchgate.net.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to understand the structural, electronic, and reactive properties of molecules. For 2-(phenylseleno)ethanol, methods like Density Functional Theory (DFT) are particularly valuable.

DFT calculations can be used to predict the molecule's most stable three-dimensional geometry, vibrational frequencies (to aid in the interpretation of IR spectra), and NMR chemical shifts scilit.comacs.org. These theoretical predictions can be compared with experimental data to further confirm the structure.

Furthermore, computational models can offer insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential acs.orgnih.gov. These parameters are crucial for understanding the molecule's reactivity and potential intermolecular interactions. For instance, DFT has been used to study the electronic properties and reactivity of various organoselenium compounds, providing valuable information for their application in different fields nih.gov. Computational studies can also be employed to investigate reaction mechanisms involving organoselenium compounds mdpi.com.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

DFT calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. From this optimized structure, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles define the three-dimensional structure of the molecule. For 2-(Phenylseleno)ethanol, particular attention would be given to the C-Se bond length and the C-Se-C bond angle, as these are central to the molecule's structure and reactivity.

Furthermore, DFT is used to model the electronic properties that govern the molecule's reactivity. The distribution of electron density within the molecule is analyzed, often through methods like Mulliken atomic charge analysis, which assigns partial charges to each atom. acs.org This analysis can reveal the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites within 2-(Phenylseleno)ethanol. For instance, the selenium atom, with its lone pairs of electrons, is expected to be a key nucleophilic center, a characteristic crucial for its biological and chemical activities. nih.gov

Another critical aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uctm.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's chemical stability and reactivity. nih.govuctm.edu A smaller gap generally suggests higher reactivity. In 2-(Phenylseleno)ethanol, the HOMO is likely to be localized on the selenium atom and the phenyl ring, indicating these as the primary sites for electrophilic attack.

The following tables provide illustrative data that would be expected from a DFT calculation on 2-(Phenylseleno)ethanol, performed at a common level of theory such as B3LYP/6-31G(d,p).

Table 1: Illustrative Geometric Parameters for 2-(Phenylseleno)ethanol

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(phenyl) | Se | - | ~1.93 Å |

| Bond Length | Se | C(ethyl) | - | ~1.97 Å |

| Bond Length | C(ethyl) | C(ethyl) | - | ~1.54 Å |

| Bond Length | C(ethyl) | O | - | ~1.43 Å |

| Bond Angle | C(phenyl) | Se | C(ethyl) | ~99.8° |

| Bond Angle | Se | C(ethyl) | C(ethyl) | ~110.5° |

| Bond Angle | C(ethyl) | C(ethyl) | O | ~109.5° |

Note: These values are representative and intended for illustrative purposes.

Table 2: Illustrative Electronic Properties for 2-(Phenylseleno)ethanol

| Property | Predicted Value |

| HOMO Energy | ~ -5.8 eV |

| LUMO Energy | ~ -0.2 eV |

| HOMO-LUMO Gap | ~ 5.6 eV |

| Dipole Moment | ~ 1.9 D |

Note: These values are representative and intended for illustrative purposes.

By providing such detailed insights, DFT calculations serve as a powerful predictive tool, guiding experimental studies and helping to rationalize observed chemical phenomena. acs.org For 2-(Phenylseleno)ethanol, these computational models are invaluable for predicting its behavior in various chemical environments and for designing new derivatives with tailored properties.

Emerging Research Directions and Future Outlook for Phenylselenoethanol Chemistry

Innovations in Asymmetric Catalysis for Phenylseleno Compound Synthesis

The development of methods for the asymmetric synthesis of chiral organoselenium compounds is a significant area of emerging research. thieme-connect.com The ability to selectively produce one enantiomer of a molecule is crucial in fields like pharmaceuticals and materials science. mdpi.com While selenium chemistry has been widely applied in asymmetric synthesis, the development of catalytic asymmetric methods, in particular, is a key focus. thieme-connect.com Organocatalysis has emerged as a robust and powerful strategy for the enantioselective construction of chiral molecules under mild conditions. thieme-connect.com

Recent innovations have centered on the use of novel chiral catalysts and ligands to control the stereochemistry of reactions involving selenium moieties.

Organocatalysis: Significant progress has been made using chiral secondary amines, such as silyl (B83357) ethers of diarylprolinol, in combination with an acid co-catalyst for the α-selenenylation of aldehydes. thieme-connect.com This approach utilizes bench-stable electrophilic selenium sources like N-(phenylseleno)phthalimide (N-PSP). thieme-connect.com

Lewis Base Catalysis: Chiral Lewis bases, for instance, have been employed to catalyze asymmetric intramolecular selenoetherification of unsaturated alcohols. nih.gov Extensive studies have identified that thiophosphoramides derived from 1,1'-binaphthalene-2,2'-diamine (BINAM) are effective catalysts for these cyclizations. nih.gov

Bifunctional Catalysis: Catalysts that possess both a Brønsted acid and a Lewis base site, such as those derived from cinchona alkaloids (e.g., thiourea (B124793) or squaramide cinchona catalysts), have shown excellent chemoselectivity and enantioselectivity in the addition of α-selenocarbonyl derivatives to nitroalkenes. nih.govresearchgate.net Similarly, the combination of a Lewis base catalyst with a chiral BINOL-derived phosphoric acid as a Brønsted acid co-catalyst has proven effective for the synthesis of phenylseleno-functionalized tetrahydrofurans. nih.gov

These catalytic systems offer pathways to a variety of optically active organoselenium compounds with high yields and stereoselectivity. nih.gov The peculiar reactivity of these compounds can be exploited in one-pot sequences to construct densely functionalized molecules from simple precursors. thieme-connect.com

Innovations in Asymmetric Catalysis for Phenylseleno Compounds

| Catalysis Type | Example Catalyst/System | Application | Key Finding |

|---|---|---|---|

| Organocatalysis | Silyl ether of chiral diarylprolinol + 4-nitrobenzoic acid | α-selenenylation of aldehydes | High catalytic activity and selectivity for a wide range of aldehydes. thieme-connect.com |

| Lewis Base Catalysis | BINAM-derived thiophosphoramides | Asymmetric intramolecular selenoetherification | Catalyzes cyclization of unsaturated alcohols effectively. nih.gov |

| Bifunctional Catalysis | Thiourea or squaramide cinchona catalysts | Addition of α-selenocarbonyls to nitroalkenes | Excellent chemoselectivity and high enantiomeric excess (>99% ee). nih.gov |

| Lewis base + Chiral BINOL-derived phosphoric acid | Synthesis of phenylseleno-functionalized tetrahydrofurans | Good to excellent diastereo- and enantioselectivity. nih.gov |

Development of Greener and More Sustainable Methodologies

In line with the global push for sustainable chemical manufacturing, a significant research trend involves the development of greener synthetic routes for producing and utilizing phenylseleno compounds. Green chemistry focuses on principles that reduce or eliminate the use and generation of hazardous substances, save energy, and utilize renewable resources. nih.gov

For organoselenium chemistry, this involves moving away from stoichiometric, often odorous, and air-sensitive reagents towards more efficient and environmentally benign processes.

Metal-Free Synthesis: A key development is the creation of metal-free processes. For example, alkyl phenyl selenides can be synthesized from activated alcohols using a system of O-(tert-butyl) Se-phenyl selenocarbonate and hydroiodic acid. researchgate.net This method avoids the use of transition metals and provides a safe and operationally simple process. researchgate.net

In Situ Reagent Generation: Traditional methods often use benzeneselenol (B1242743), which is notoriously smelly and air-sensitive. researchgate.net Newer protocols utilize stable precursors like O-(tert-butyl) Se-phenyl selenocarbonate, which can generate the active benzeneselenol or benzeneselenolate anion in situ. researchgate.net This approach improves safety and handling while minimizing waste.

Alternative Energy Sources: General green chemistry principles suggest the use of alternative energy sources like microwave heating and ultrasound-assisted processes. nih.gov These methods can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating.

Atom Economy: Research is focused on designing reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. Selenoxide elimination, for instance, is a synthetically useful reaction that can be optimized for efficiency. wikipedia.org The use of oxidants like ozone, which produces only dioxygen as a byproduct, represents a greener choice compared to other oxidizing agents. wikipedia.org

Comparison of Synthetic Methodologies

| Aspect | Traditional Methodology | Greener/Sustainable Methodology |

|---|---|---|

| Selenium Source | Use of smelly and air-sensitive benzeneselenol. | In situ generation from stable, safer precursors like O-(tert-butyl) Se-phenyl selenocarbonate. researchgate.net |

| Catalysis | Often relies on stoichiometric reagents or heavy metal catalysts. | Development of metal-free catalytic systems and efficient organocatalysis. researchgate.net |

| Oxidants (for elimination) | Reagents that produce stoichiometric byproducts. | Use of ozone, which yields only dioxygen as a byproduct. wikipedia.org |

| Energy Input | Conventional heating, often for prolonged periods. | Microwave heating or ultrasound to reduce reaction time and energy use. nih.gov |

Expansion into Novel Functional Material Precursors and Advanced Chemical Systems

The unique reactivity of the phenylseleno group positions compounds like Ethanol (B145695), 2-(phenylseleno)- as valuable precursors for novel functional materials and as intermediates in the construction of advanced chemical systems. The C-Se bond can be selectively cleaved or modified, allowing the phenylseleno moiety to act as a versatile functional handle or a leaving group to introduce further complexity.

One of the most well-established and powerful applications is in selenoxide elimination . In this process, the selenide (B1212193) is oxidized to a selenoxide, which then undergoes a syn-elimination to form an alkene. wikipedia.org This reaction is a cornerstone for the synthesis of α,β-unsaturated carbonyl compounds from their saturated counterparts. wikipedia.org The mild conditions under which this elimination occurs (typically between -50 and 40 °C) make it compatible with a wide range of functional groups. wikipedia.org This transformation effectively uses the phenylseleno group as a precursor to introduce a carbon-carbon double bond, a fundamental functional group in organic chemistry and polymer science.

Furthermore, β-functionalized phenylselenides are key intermediates for synthesizing complex heterocyclic structures. Research has shown that β-amidoalkyl phenylselenides can undergo cyclization upon oxidation. adelaide.edu.au This process can lead to the formation of valuable nitrogen-containing heterocycles such as oxazolines and, notably, N-acylaziridines. adelaide.edu.au The ability to control reaction conditions to selectively favor the formation of aziridines, which are important building blocks in medicinal chemistry, highlights the potential of phenylseleno compounds as precursors to advanced chemical architectures. adelaide.edu.au The phenylseleno group, in this context, directs the cyclization and is ultimately eliminated, demonstrating its role as a traceless directing group.

The capacity to be transformed into vinyl lithium species through selenium-lithium exchange further broadens the utility of vinyl selenides. scielo.br These reactive intermediates can be captured by various electrophiles to create highly functionalized and stereochemically defined molecules, such as (Z)-allyl alcohols and (E)-α-phenyl-α,β-unsaturated aldehydes. scielo.br These products are themselves valuable precursors for natural product synthesis and the development of new materials.

Phenylseleno Group as a Precursor

| Transformation | Starting Material Type | Key Reagents | Resulting Structure/System | Significance |

|---|---|---|---|---|

| Selenoxide Elimination | Alkyl phenyl selenide | Oxidant (e.g., H₂O₂, O₃) | Alkene (e.g., α,β-unsaturated carbonyl) | Precursor to polymers and complex organic molecules. wikipedia.org |

| Intramolecular Cyclization | β-Amidoalkyl phenylselenide | Oxidant | N-acylaziridines, Oxazolines | Synthesis of advanced heterocyclic systems. adelaide.edu.au |

| Selenium-Lithium Exchange | Vinyl phenyl selenide | n-BuLi, then Electrophile (e.g., aldehyde) | Stereodefined allyl alcohols, unsaturated aldehydes | Precursors for stereoselective synthesis. scielo.br |

Q & A

Q. Basic

- FT-IR : Identifies functional groups (e.g., -OH at ~3200 cm⁻¹, C-Se at ~600 cm⁻¹) .

- NMR : ¹H NMR reveals proton environments (e.g., -CH₂-Se at δ 2.8–3.2 ppm; aromatic protons at δ 7.2–7.6 ppm). ¹³C NMR confirms carbon-selenium bonding (C-Se at ~90–110 ppm) .

- X-ray crystallography : Resolves Se-C bond lengths (typically 1.90–1.95 Å) and spatial arrangements. Monoclinic crystal systems are common, with SHELX-90 software enabling phase determination via direct methods .

What safety protocols are essential for handling 2-(phenylseleno)ethanol in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection (S37/39) .

- Exposure control : Avoid skin/eye contact (S24/25); use fume hoods for volatile intermediates.

- Waste disposal : Classify as WGK 3 (severely hazardous to water) and adhere to EPA guidelines for selenium-containing waste .

How does the choice of base affect the α-alkylation of ketones in phenylseleno chemistry?

Advanced

Lithium tert-butoxide (LiOtBu) enables transition-metal-free α-alkylation of ketones with primary alcohols, achieving high regioselectivity via deprotonation of acidic α-hydrogens . Competing bases like KHMDS may lead to over-alkylation or side reactions due to stronger basicity. Kinetic studies suggest LiOtBu’s bulky tert-butoxide group sterically hinders undesired pathways, improving yield (e.g., 75–85% for 3H-oxazol-2-ones) .

What mechanistic insights explain K₂S₂O₈-mediated C–Se bond formation in phenylseleno compounds?

Advanced

The reaction proceeds via sulfate radical (SO₄⁻•) generation from K₂S₂O₈, abstracting hydrogen from ethanol derivatives to form carbon-centered radicals. These radicals couple with phenylseleno groups from diphenyl diselenide, followed by oxidation to selenoxides and elimination to α,β-unsaturated carbonyl compounds . ESR studies and kinetic isotope effects support this radical-chain mechanism, with solvent polarity (e.g., dichloromethane) stabilizing intermediates .

How do solvent polarity and ultrasonic irradiation influence synthesis efficiency?

Advanced

Ultrasonic irradiation in PEG-400 enhances reaction rates by improving mass transfer and reducing activation energy (e.g., 2-(phenylseleno)pyridine synthesis in <2 hours vs. 6 hours conventionally) . Polar solvents stabilize charged intermediates in SN2 reactions, while non-polar solvents favor radical pathways. Contrasting yields in THF (65%) vs. DMF (82%) highlight solvent-dependent reactivity .

How can researchers resolve contradictions in reported yields for transition-metal-free syntheses?

Advanced

Discrepancies arise from substrate steric effects, base strength, and trace oxygen/water. For example, LiOtBu-mediated alkylation yields drop from 85% to 60% with bulky ketones due to hindered deprotonation . Systematic DOE (design of experiments) varying temperature, solvent, and base equivalents can identify optimal conditions. Cross-referencing crystallographic data (e.g., bond angles in ) with computational models (DFT) validates mechanistic hypotheses .

What challenges arise in crystallographic analysis of phenylseleno compounds, and how are they addressed?

Q. Advanced

- Phase problem : Direct methods in SHELX-90 resolve low-resolution data via phase annealing, improving success rates for large structures .

- Disorder : Flexible Se-C bonds cause electron density smearing. High-resolution data (≤0.8 Å) and restraints on thermal parameters mitigate this .

- Heavy atom effects : Selenium’s high electron density complicates data collection. Anomalous dispersion techniques (e.g., Cu-Kα radiation) enhance phase determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.